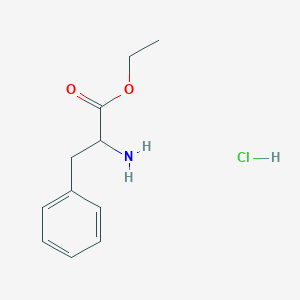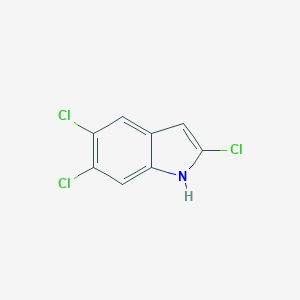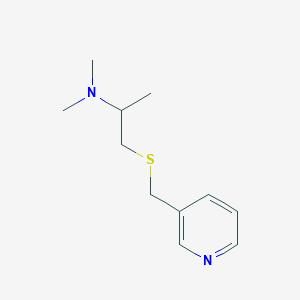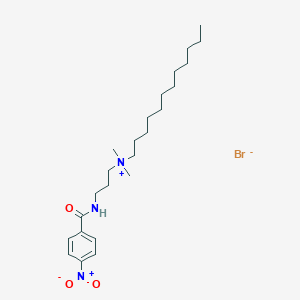
Methylamino-phenylalanyl-leucyl-hydroxamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methylamino-phenylalanyl-leucyl-hydroxamic acid typically involves the following steps:
Formation of the Phenylalanyl Derivative: The synthesis begins with the preparation of a phenylalanyl derivative. This involves the reaction of phenylalanine with appropriate reagents to introduce the desired functional groups.
Introduction of the Methylamino Group: The next step involves the introduction of a methylamino group. This can be achieved through the reaction of the phenylalanyl derivative with methylamine under controlled conditions.
Coupling with Leucine: The resulting intermediate is then coupled with leucine to form the desired compound. This step typically involves the use of coupling reagents such as carbodiimides to facilitate the formation of the peptide bond.
Formation of the Hydroxamic Acid Group: The final step involves the conversion of the carboxylic acid group to a hydroxamic acid group. This can be achieved through the reaction with hydroxylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality.
化学反应分析
Types of Reactions
Methylamino-phenylalanyl-leucyl-hydroxamic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxamic acid group, leading to the formation of corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to the corresponding amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenylalanine or leucine moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under controlled conditions.
Major Products Formed
Oxidation: Oximes or nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Methylamino-phenylalanyl-leucyl-hydroxamic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用机制
Methylamino-phenylalanyl-leucyl-hydroxamic acid exerts its effects primarily through the inhibition of matrix metalloproteinases, such as neutrophil collagenase and interstitial collagenase . These enzymes play a crucial role in the degradation of extracellular matrix components, and their inhibition can help prevent tissue damage and inflammation. The compound binds to the active site of these enzymes, blocking their activity and preventing the breakdown of collagen and other matrix proteins.
相似化合物的比较
Similar Compounds
Phenylalanine Derivatives: Compounds such as phenylalanyl-leucyl-hydroxamic acid and phenylalanyl-glycyl-hydroxamic acid share structural similarities with methylamino-phenylalanyl-leucyl-hydroxamic acid.
Hydroxamic Acids: Other hydroxamic acids, such as benzohydroxamic acid and acetohydroxamic acid, also exhibit similar inhibitory effects on metalloproteinases.
Uniqueness
This compound is unique due to the presence of the methylamino group, which enhances its binding affinity and specificity for certain metalloproteinases. This structural feature distinguishes it from other phenylalanine derivatives and hydroxamic acids, making it a valuable compound for research and therapeutic applications.
属性
CAS 编号 |
108383-58-0 |
|---|---|
分子式 |
C18H27N3O4 |
分子量 |
349.4 g/mol |
IUPAC 名称 |
(2R)-N'-hydroxy-N-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)butanediamide |
InChI |
InChI=1S/C18H27N3O4/c1-12(2)9-14(11-16(22)21-25)17(23)20-15(18(24)19-3)10-13-7-5-4-6-8-13/h4-8,12,14-15,25H,9-11H2,1-3H3,(H,19,24)(H,20,23)(H,21,22)/t14-,15+/m1/s1 |
InChI 键 |
MOPRTFSMCQNUCT-CABCVRRESA-N |
手性 SMILES |
CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC |
SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC |
规范 SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC |
同义词 |
3-((benzyl)(methylaminocarbonyl)methylaminocarbonyl)N-hydroxy-5-methylhexanamide 3-BMMHMH |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol;hydrochloride](/img/structure/B12901.png)





